

# An In-depth Technical Guide to Danegaptide Hydrochloride: A Gap Junction Modifier

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                           |           |
|----------------------|---------------------------|-----------|
| Compound Name:       | Danegaptide Hydrochloride |           |
| Cat. No.:            | B607599                   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Danegaptide Hydrochloride** (also known as GAP-134 and ZP1609) is a second-generation, orally bioavailable small molecule that acts as a selective gap junction modifier.[1][2][3] This dipeptide analogue of the antiarrhythmic peptide rotigaptide enhances gap junction conductance and intercellular coupling, facilitating the direct transfer of ions and small molecules between adjacent cells.[2][4] Its primary mechanism of action involves the modulation of connexin 43 (Cx43), the most abundant gap junction protein in humans.[5] By stabilizing Cx43 channels, Danegaptide has shown therapeutic potential in a range of preclinical and clinical settings, including cardiovascular diseases, neurological disorders, and diabetic complications.[3][5] This technical guide provides a comprehensive overview of **Danegaptide Hydrochloride**, focusing on its mechanism of action, quantitative data from key studies, and detailed experimental protocols.

## **Chemical Properties and Structure**

**Danegaptide Hydrochloride** is a synthetic dipeptide with the following chemical and physical properties:



| Property          | Value                                                                                    | Reference |  |
|-------------------|------------------------------------------------------------------------------------------|-----------|--|
| IUPAC Name        | (2S,4R)-1-(2-aminoacetyl)-4-<br>benzamidopyrrolidine-2-<br>carboxylic acid hydrochloride | [4]       |  |
| Synonyms          | GAP-134 Hydrochloride, ZP<br>1609 Hydrochloride                                          | [1][6]    |  |
| Molecular Formula | C14H18CIN3O4                                                                             | [6][7][8] |  |
| Molecular Weight  | 327.76 g/mol                                                                             | [6][7]    |  |
| CAS Number        | 943133-81-1                                                                              | [6]       |  |
| Solubility        | Soluble in water (50 mg/mL) and DMSO (50 mg/mL)                                          | [3]       |  |

The chemical structure of Danegaptide free base is presented below:

Chemical Structure of Danegaptide

Caption: Chemical structure of Danegaptide.

# **Mechanism of Action: Modulating Gap Junctions**

Danegaptide's primary pharmacological effect is the modulation of gap junctions, specifically those composed of Connexin 43 (Cx43).[5] Gap junctions are intercellular channels that allow for the direct passage of ions, second messengers, and small metabolites between adjacent cells, thereby coordinating cellular activities within a tissue.[5]

Danegaptide is believed to enhance gap junctional intercellular communication (GJIC) by increasing the open probability of Cx43 channels and promoting their clustering at the cell membrane. This leads to improved cell-to-cell coupling and communication.[2][4]

Caption: Danegaptide's mechanism of action.





# Quantitative Data from Preclinical and Clinical Studies

The therapeutic potential of Danegaptide has been evaluated in various disease models. The following tables summarize key quantitative findings.

**Table 1: Preclinical Efficacy Data** 

| Disease Model                                     | Species                                                 | Treatment             | Key Finding                                                                                         | Reference |
|---------------------------------------------------|---------------------------------------------------------|-----------------------|-----------------------------------------------------------------------------------------------------|-----------|
| Atrial Fibrillation                               | Dog                                                     | Danegaptide           | Reduced AF<br>duration and<br>overall AF<br>burden.                                                 | [2]       |
| Ischemic<br>Reperfusion<br>Brain Injury           | Mouse                                                   | Danegaptide           | Significant decrease in infarct volume.                                                             | [3][9]    |
| CaCl <sub>2</sub> -induced<br>Conduction<br>Block | Mouse                                                   | 5-20 mg/kg p.o.       | Significantly prolonged time to conduction block.                                                   | [1][6]    |
| TGFβ1-induced<br>Renal Cell<br>Damage             | Human Proximal<br>Tubule Epithelial<br>Cells (in vitro) | 100 nM<br>Danegaptide | Attenuated TGFβ1-induced increases in Collagen I, Collagen IV, Fibronectin, and Laminin expression. | [10]      |

**Table 2: Clinical Trial Data** 



| Study<br>Phase               | Condition                                                                  | N                                            | Treatmen<br>t Groups                                                         | Primary<br>Outcome                               | Key<br>Results                                                                                                                                                               | Referenc<br>e        |
|------------------------------|----------------------------------------------------------------------------|----------------------------------------------|------------------------------------------------------------------------------|--------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|----------------------|
| Phase 2<br>(NCT0197<br>7755) | Acute<br>Myocardial<br>Infarction<br>(STEMI)                               | 585 (243 in<br>per-<br>protocol<br>analysis) | Danegapti<br>de (High<br>Dose),<br>Danegapti<br>de (Low<br>Dose),<br>Placebo | Myocardial<br>Salvage<br>Index                   | No significant difference in myocardial salvage index, final infarct size, or left ventricular ejection fraction compared to placebo.                                        | [11][12]             |
| Phase 1b                     | Non-<br>proliferativ<br>e Diabetic<br>Retinopath<br>y (NPDR)<br>with edema | 24                                           | Danegapti<br>de (dose-<br>escalation)                                        | Safety,<br>Tolerability,<br>Pharmacok<br>inetics | Well- tolerated with no dose- limiting toxicities. Early signs of clinical activity with reductions in retinal vascular leakage and improveme nts in anatomical parameters . | [13][14][15]<br>[16] |



| medes | Phase 1 (NCT0051 Arrhythmia one)  One of the image of the |  |
|-------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--|
|-------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--|

## **Detailed Experimental Protocols**

This section provides detailed methodologies for key experiments used to characterize the activity of Danegaptide.

# Scrape-Loading Dye Transfer Assay for Gap Junctional Intercellular Communication

This assay is used to assess the functionality of gap junctions by measuring the transfer of a fluorescent dye between adjacent cells.[18][19][20]

Objective: To qualitatively and quantitatively assess GJIC in cultured cells treated with Danegaptide.

#### Materials:

- Cultured cells (e.g., human proximal tubule epithelial cells)
- Lucifer Yellow CH (fluorescent dye, MW 457.2)
- Rhodamine Dextran (high MW marker dye, MW 10,000)
- Phosphate-buffered saline (PBS)
- Cell culture medium
- Surgical blade or needle
- Fluorescence microscope

#### Procedure:



- Seed cells in a culture dish and grow to confluency.
- Wash the cell monolayer three times with PBS.
- Prepare a solution of Lucifer Yellow and Rhodamine Dextran in PBS.
- Remove the PBS and add the dye solution to the cells.
- Using a sterile surgical blade or needle, make a single scrape across the cell monolayer.
- Incubate for 5-10 minutes at room temperature to allow dye uptake by the cells at the edge
  of the scrape.
- Wash the cells thoroughly with PBS to remove extracellular dye.
- · Add fresh cell culture medium.
- Immediately visualize the cells using a fluorescence microscope.
- Capture images at different time points to observe the transfer of Lucifer Yellow to adjacent cells. Rhodamine Dextran should remain in the initially loaded cells.
- The extent of dye transfer can be quantified by measuring the distance of dye spread from the scrape line or by counting the number of fluorescent cells.





Workflow for the Scrape-Loading Dye Transfer Assay.

Click to download full resolution via product page

Caption: Scrape-loading dye transfer assay workflow.



## In Vivo Mouse Model of Myocardial Infarction

This model is used to evaluate the cardioprotective effects of Danegaptide in the context of ischemia-reperfusion injury.[21][22][23][24][25]

Objective: To determine the effect of Danegaptide on infarct size and cardiac function following myocardial infarction.

#### Materials:

- Adult mice (e.g., C57BL/6)
- Anesthetics (e.g., isoflurane, pentobarbital)
- Rodent ventilator
- Surgical microscope
- Sutures (e.g., 8-0 silk)
- Danegaptide solution
- Saline (vehicle control)
- Triphenyltetrazolium chloride (TTC) stain
- Echocardiography equipment

#### Procedure:

- Anesthetize the mouse and intubate for mechanical ventilation.
- Perform a left thoracotomy to expose the heart.
- Ligate the left anterior descending (LAD) coronary artery with an 8-0 silk suture to induce ischemia.
- After a defined period of ischemia (e.g., 30-60 minutes), remove the ligature to allow for reperfusion.



- Administer Danegaptide or vehicle intravenously at the onset of reperfusion.
- Close the chest cavity and allow the animal to recover.
- After a specified reperfusion period (e.g., 24 hours or longer), assess cardiac function using echocardiography.
- Euthanize the animal and excise the heart.
- Perfuse the heart and stain with TTC to delineate the infarct area (pale) from the viable myocardium (red).
- Calculate the infarct size as a percentage of the area at risk.

## Signaling Pathways Modulated by Danegaptide

Danegaptide's modulation of Cx43 has implications for several downstream signaling pathways involved in cellular stress and fibrosis.

### **TGF-β1 Signaling Pathway**

Transforming growth factor-beta 1 (TGF- $\beta$ 1) is a key pro-fibrotic cytokine.[26][27][28] In the context of kidney disease, TGF- $\beta$ 1 can induce damage to proximal tubule epithelial cells.[10] [26] Danegaptide has been shown to counteract these effects by blocking Cx43 hemichannel-mediated ATP release, which is a critical step in the inflammatory and fibrotic cascade initiated by TGF- $\beta$ 1.[10][26] By inhibiting this ATP release, Danegaptide can attenuate the downstream expression of pro-fibrotic markers and preserve cell junction integrity.[10][26]





Click to download full resolution via product page

Caption: Danegaptide and the TGF-β1 pathway.

## Wnt/β-catenin and SIRT1-HIF-1α Signaling

Emerging evidence suggests a link between Cx43 and other crucial signaling pathways. Aberrant Wnt/β-catenin signaling is associated with fibrosis and cellular senescence.[10]



Danegaptide's ability to restore cellular homeostasis may involve the modulation of this pathway. Additionally, Cx43 has been shown to regulate the sirtuin-1 hypoxia-inducible factor-1-alpha (SIRT1-HIF- $1\alpha$ ) signaling pathway, which is involved in cellular responses to stress and has implications for diabetic kidney disease. Further research is needed to fully elucidate the direct effects of Danegaptide on these pathways.

#### Conclusion

Danegaptide Hydrochloride is a promising gap junction modifier with a well-defined mechanism of action centered on the potentiation of Connexin 43 function. Preclinical studies have demonstrated its efficacy in a variety of disease models, and while a Phase 2 clinical trial in acute myocardial infarction did not meet its primary endpoint, a recent Phase 1b trial in diabetic retinopathy has shown encouraging results. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of Danegaptide and other gap junction modulators. As our understanding of the intricate roles of gap junctions in health and disease continues to grow, molecules like Danegaptide represent a valuable tool for both research and drug development.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Danegaptide (GAP-134)|Gap Junction Modulator [benchchem.com]
- 4. Danegaptide | C14H17N3O4 | CID 16656685 PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. Danegaptide Hydrochloride Immunomart [immunomart.com]

### Foundational & Exploratory





- 9. Danegaptide Enhances Astrocyte Gap Junctional Coupling and Reduces Ischemic Reperfusion Brain Injury in Mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Danegaptide Prevents TGFβ1-Induced Damage in Human Proximal Tubule Epithelial Cells of the Kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Danegaptide for primary percutaneous coronary intervention in acute myocardial infarction patients: a phase 2 randomised clinical trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Breye Therapeutics announces successful completion of its Phase 1b trial with danegaptide in patients with diabetic retinopathy [prnewswire.com]
- 14. modernretina.com [modernretina.com]
- 15. Oral danegaptide for diabetic retinopathy successfully completes phase 1b trial | Macular Degeneration Association [macularhope.org]
- 16. soundbioventures.com [soundbioventures.com]
- 17. go.drugbank.com [go.drugbank.com]
- 18. Scrape Loading/Dye Transfer Assay | Springer Nature Experiments [experiments.springernature.com]
- 19. Scrape-loading and dye transfer. A rapid and simple technique to study gap junctional intercellular communication PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Scrape Loading/Dye Transfer Assay PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mmpc.org [mmpc.org]
- 22. researchgate.net [researchgate.net]
- 23. transonic.com [transonic.com]
- 24. journals.physiology.org [journals.physiology.org]
- 25. Induction of Myocardial Infarction and Myocardial Ischemia-Reperfusion Injury in Mice [jove.com]
- 26. Danegaptide Prevents TGFβ1-Induced Damage in Human Proximal Tubule Epithelial Cells of the Kidney PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Research progress on drugs targeting the TGF-β signaling pathway in fibrotic diseases -PMC [pmc.ncbi.nlm.nih.gov]
- 28. TGF-β Signaling Pathways in the Development of Diabetic Retinopathy | MDPI [mdpi.com]



• To cite this document: BenchChem. [An In-depth Technical Guide to Danegaptide Hydrochloride: A Gap Junction Modifier]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607599#danegaptide-hydrochloride-as-a-gap-junction-modifier]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com